molecular formula C32H35ClN2O10 B12763484 (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate CAS No. 129229-94-3

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate

Cat. No.: B12763484
CAS No.: 129229-94-3
M. Wt: 643.1 g/mol
InChI Key: YYOKEEFYTIKJOO-UHFFFAOYSA-N
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Description

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate is a complex organic compound that features a piperazine ring substituted with trimethoxybenzoyl groups and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate typically involves multiple steps. One common approach is to start with the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride. This intermediate is then reacted with piperazine to form the bis(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the esterification of this intermediate with 2-chlorobenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the trimethoxybenzoyl groups can enhance its binding affinity to biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trimethoxybenzoyl groups can enhance its binding affinity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoyl chloride: Used as an intermediate in the synthesis of various compounds.

    Piperazine derivatives: Commonly used in pharmaceuticals for their biological activity.

    2-Chlorobenzoic acid: Used in the synthesis of esters and other derivatives.

Uniqueness

What sets (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for developing new materials and pharmaceuticals with enhanced properties.

Properties

CAS No.

129229-94-3

Molecular Formula

C32H35ClN2O10

Molecular Weight

643.1 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2-chlorobenzoate

InChI

InChI=1S/C32H35ClN2O10/c1-39-24-13-19(14-25(40-2)28(24)43-5)30(36)34-11-12-35(21(17-34)18-45-32(38)22-9-7-8-10-23(22)33)31(37)20-15-26(41-3)29(44-6)27(16-20)42-4/h7-10,13-16,21H,11-12,17-18H2,1-6H3

InChI Key

YYOKEEFYTIKJOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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